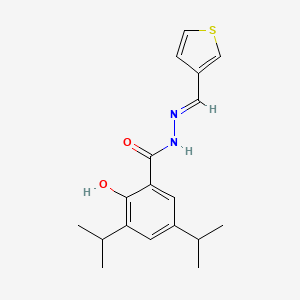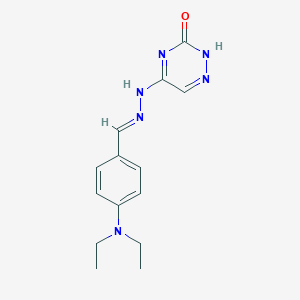
2-hydroxy-3,5-diisopropyl-N'-(3-thienylmethylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-3,5-diisopropyl-N'-(3-thienylmethylene)benzohydrazide, also known as TDH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological and medicinal properties. TDH belongs to the class of hydrazide derivatives and possesses a thienylmethylene substituent, which makes it an attractive candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-hydroxy-3,5-diisopropyl-N'-(3-thienylmethylene)benzohydrazide is not fully understood, but studies suggest that this compound exerts its biological effects through various pathways, including the inhibition of reactive oxygen species (ROS) production, the activation of apoptotic pathways, and the modulation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. This compound has also been shown to have antioxidant and anti-inflammatory activities, which may contribute to its potential medicinal properties.
Advantages and Limitations for Lab Experiments
2-hydroxy-3,5-diisopropyl-N'-(3-thienylmethylene)benzohydrazide has several advantages for lab experiments, including its high yield and purity, its stability under various conditions, and its potential biological and medicinal properties. However, this compound also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 2-hydroxy-3,5-diisopropyl-N'-(3-thienylmethylene)benzohydrazide, including the investigation of its potential therapeutic uses in various diseases, the identification of its molecular targets and mechanisms of action, and the development of novel derivatives with improved properties. Additionally, further studies are needed to investigate the safety and toxicity of this compound in vivo and to optimize its pharmacokinetic properties for potential clinical applications.
In conclusion, this compound is a promising compound with potential biological and medicinal properties. Further research is needed to fully understand its mechanisms of action and to explore its potential therapeutic uses.
Synthesis Methods
2-hydroxy-3,5-diisopropyl-N'-(3-thienylmethylene)benzohydrazide can be synthesized through various methods, including the reaction of 3-thienylmethylene-2,4-pentanedione with 2-hydroxy-3,5-diisopropylbenzohydrazide under reflux conditions. The resulting product can be purified through column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
2-hydroxy-3,5-diisopropyl-N'-(3-thienylmethylene)benzohydrazide has been extensively studied for its potential biological and medicinal properties. In vitro and in vivo studies have shown that this compound exhibits significant antioxidant, anti-inflammatory, and anticancer activities. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
2-hydroxy-3,5-di(propan-2-yl)-N-[(E)-thiophen-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-11(2)14-7-15(12(3)4)17(21)16(8-14)18(22)20-19-9-13-5-6-23-10-13/h5-12,21H,1-4H3,(H,20,22)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSHDJTYPZLFNT-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)NN=CC2=CSC=C2)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)N/N=C/C2=CSC=C2)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)
![N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B5882818.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5882826.png)
![N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B5882831.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5882846.png)
![1-(2,4-dihydroxyphenyl)-2-[(1-phenyl-1H-pyrazol-4-yl)oxy]ethanone](/img/structure/B5882856.png)